OMF 59
説明
Phosphoramide mustard is an alkylating agent and active metabolite of cyclophosphamide. It is formed from cyclophosphamide via the ring-opened tautomer of the cytochrome P450 (CYP) isoform-formed intermediate 4-hydroxycyclophosphamide. Phosphoramide mustard induces DNA crosslinking, alkylates guanine in DNA, and increases the production of covalent DNA-protein conjugates in, and is cytotoxic to, HT-1080 human fibrosarcoma cells in a concentration-dependent manner. It is toxic to adult mice and teratogenic to embryos when administered to pregnant dams at a dose of 154 mg/kg on day 11 of gestation.
Phosphamide Mustard is a cytotoxic metabolite of Cyclophosphamide.
科学的研究の応用
抗がん作用
OMF 59は、そのアルキル化特性による強力な抗がん効果を示します。これは、肝ミクロソーム酵素による活性化を必要とするプロドラッグです。活性化されると、活性代謝物を形成し、DNA鎖を架橋して細胞死を引き起こします。 研究者は、リンパ腫、白血病、固形腫瘍など、さまざまな癌におけるその使用を検討してきました .
リウマチ性疾患
This compoundは、関節リウマチ(RA)や全身性エリテマトーデス(SLE)などのリウマチ性疾患における免疫抑制効果について調査されてきました。 免疫応答を抑制することにより、炎症や自己免疫プロセスを管理するのに役立ちます .
免疫調節
This compoundは、その細胞傷害効果に加えて、免疫系を調節します。 T細胞応答を選択的に抑制することができ、自己免疫疾患や臓器移植の潜在的な候補となっています .
化学療法レジメン
This compoundは、多くの場合、併用化学療法レジメンの一部です。これは他の薬剤と相乗効果を発揮し、効果を高めながら副作用を最小限に抑えます。 たとえば、癌治療におけるシクロホスファミド(CP)を補完します .
造血幹細胞移植(HSCT)
HSCTでは、this compoundは移植前のコンディショニングレジメンの一部として使用されます。 レシピエントの免疫系を抑制し、拒絶反応を防ぎ、ドナーの幹細胞の生着を可能にします .
実験療法
研究者は、新しい用途を調査し続けています。 This compoundのユニークな作用機序は、特に個別化医療のアプローチと組み合わせる場合、標的療法の候補となっています .
生物活性
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, combined with cyclohexanamine (CAS 1566-15-0), is a compound of significant interest due to its biological activity and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features two chloroethyl groups attached to a phosphorodiamidic acid backbone, forming a cyclohexylamine salt. This structure enhances its solubility in organic solvents, which is crucial for its application in various chemical reactions and biological studies. The presence of chloroethyl groups allows for nucleophilic substitution reactions, making it a versatile reagent in synthetic organic chemistry.
The biological activity of this compound primarily arises from its ability to alkylate nucleophilic sites in DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic atoms such as nitrogen and oxygen, leading to:
- Cross-linking : This disrupts normal DNA replication and transcription processes.
- Strand breaks : These can trigger cellular apoptosis or necrosis, particularly in rapidly dividing cells, which is a mechanism exploited in chemotherapy.
Antitumor Activity
Research has demonstrated that compounds related to N,N-bis(2-chloroethyl) phosphorodiamidic acid exhibit notable antitumor properties. Studies indicate that these compounds can induce cell death in various cancer cell lines through their alkylating action:
- In vitro studies have shown that the compound effectively inhibits the proliferation of several cancer cell types by inducing apoptosis.
- In vivo studies have reported significant tumor reduction in animal models treated with phosphorodiamidic derivatives.
Toxicological Profile
While the compound exhibits promising anticancer activity, it is essential to consider its toxicological effects:
- Mutagenicity : Some studies indicate that derivatives can be weakly mutagenic in bacterial assays (e.g., Salmonella typhimurium), suggesting potential genetic risks associated with exposure.
- Carcinogenicity : Limited evidence points to carcinogenic potential based on animal studies; however, more comprehensive studies are necessary to evaluate long-term effects.
Pharmacokinetics
Pharmacokinetic studies reveal that compounds similar to N,N-bis(2-chloroethyl) phosphorodiamidic acid have varied absorption rates and metabolic pathways:
- Half-life : The mean half-life of related alkylating agents has been documented around 8.88 hours, indicating sustained activity post-administration.
- Distribution : These compounds tend to distribute widely within tissues, particularly accumulating in liver and kidney.
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
N,N-Bis(2-chloroethyl) phosphorodiamidic acid | Structure | Antitumor | Alkylating agent |
Cyclophosphamide | Structure | Antineoplastic | Prodrug; requires metabolic activation |
Tris(2-chloroethyl)amine | Structure | Antitumor | Similar mechanism; broader spectrum |
Case Studies
- Study on Tumor Cell Lines : A study involving various human cancer cell lines showed that treatment with N,N-bis(2-chloroethyl) phosphorodiamidic acid resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
- Animal Model Research : In a murine model of cancer, administration of the compound led to significant tumor regression compared to control groups receiving placebo treatments.
- Toxicity Assessment : Long-term toxicity studies highlighted the need for careful dosing regimens due to observed mutagenic effects at high concentrations.
特性
IUPAC Name |
amino-[bis(2-chloroethyl)amino]phosphinic acid;cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C4H11Cl2N2O2P/c7-6-4-2-1-3-5-6;5-1-3-8(4-2-6)11(7,9)10/h6H,1-5,7H2;1-4H2,(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTIPRUDEMNRIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C(CCl)N(CCCl)P(=O)(N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N3O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935481 | |
Record name | N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-15-0, 5776-49-8 | |
Record name | AI 3-51834 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoramide mustard cyclohexamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005776498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OMF 59 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOHEXANAMINE N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZG9FPH7YK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action of NSC-69945 and its relation to cyclophosphamide?
A1: NSC-69945 is believed to be the active metabolite of cyclophosphamide. [] Research suggests that cyclophosphamide itself is not directly active but requires metabolic conversion to exert its antitumor effects. [] This conversion process likely involves the formation of aldophosphamide, which then undergoes beta-elimination of acrolein to form NSC-69945. [] While the exact mechanism of action of NSC-69945 is not fully elucidated in the provided abstracts, it's characterized as an alkylating agent. Alkylating agents typically work by forming covalent bonds with DNA, interfering with DNA replication and transcription, ultimately leading to cell death.
Q2: How does the structure of NSC-69945 compare to cyclophosphamide and what is the significance of these structural differences?
A2: While both compounds share the core phosphoramide mustard group, NSC-69945 lacks the cyclic oxazaphosphorine ring present in cyclophosphamide. [, ] This difference is crucial because the ring in cyclophosphamide is thought to act as a "latency" factor. [] This means the ring must be opened through metabolic processes to release the active phosphoramide mustard moiety. In contrast, NSC-69945, without the ring, is thought to be directly active. This has implications for the pharmacokinetics and potentially the toxicity profile of each compound.
Q3: Have researchers explored modifying the structure of NSC-69945, and if so, what were the aims and findings of these modifications?
A3: Yes, researchers have explored linking the phosphoramide mustard group of NSC-69945 to amino acids and peptides, creating structures resembling cyclophosphamide but with added possibilities for modification. [] These manipulations aimed to investigate the potential of combining the "latency" concept of cyclophosphamide with the "carrier" concept utilized in peptide drug delivery. Results indicated that these structural changes could influence antitumor activity, toxicity, and antitumor spectrum. [] This suggests that even minor structural alterations can significantly impact the pharmacokinetics and potentially the activation pathway of these compounds.
Q4: What analytical techniques have been used to study the stability of NSC-69945?
A4: Nuclear magnetic resonance (NMR) spectroscopy has been employed to investigate the stability of NSC-69945 in aqueous solutions. [, ] This technique allows researchers to monitor the compound's behavior in solution over time, providing valuable insights into its stability and potential degradation pathways. While specific details of these studies are not provided in the abstracts, NMR analysis is crucial for understanding how NSC-69945 behaves under different conditions, which can inform formulation development and storage strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。